5-Hydroxypyrimidine-2-carbonitrile chemical properties
5-Hydroxypyrimidine-2-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypyrimidine-2-carbonitrile
Introduction
5-Hydroxypyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil.[1][2][3] With the molecular formula C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol , this compound is distinguished by a hydroxyl group at the 5-position and a cyano group at the 2-position of the aromatic ring.[4] These functional groups impart a unique reactivity profile, making it a highly versatile and valuable building block in medicinal chemistry and synthetic organic chemistry.[4][5]
The pyrimidine scaffold itself is a privileged pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] The strategic placement of the electron-withdrawing cyano group and the electron-donating hydroxyl group on this π-deficient ring system creates a molecule with distinct electronic characteristics, influencing its interaction with biological targets and its utility in the synthesis of more complex molecules.[2][4] This guide provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of 5-Hydroxypyrimidine-2-carbonitrile for researchers, scientists, and drug development professionals.
Structural and Electronic Properties
Core Structure and Electronic Effects
The pyrimidine ring is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[2][6] This deficiency is significantly amplified in 5-Hydroxypyrimidine-2-carbonitrile by the potent electron-withdrawing cyano (-C≡N) group at the 2-position. This electronic feature makes the 2-, 4-, and 6-positions particularly susceptible to nucleophilic attack.[2] Conversely, electrophilic aromatic substitution, which is generally difficult on pyrimidines, is most feasible at the 5-position, the least electron-deficient carbon on the ring.[2][6] The hydroxyl group at this position further influences the ring's reactivity.
Tautomerism: The Keto-Enol Equilibrium
A critical chemical property of hydroxypyrimidines is their ability to exist as tautomers. 5-Hydroxypyrimidine-2-carbonitrile is expected to exist in a tautomeric equilibrium with its keto form, 2-Cyano-1H-pyrimidin-5(6H)-one . While the "hydroxy" (enol) form is aromatic, the "one" (keto) form breaks this aromaticity. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature. Experimental and theoretical studies on related hydroxypyrimidines, such as 4-hydroxypyrimidine, confirm that such keto-enol equilibria are fundamental to their chemistry and biological function.[8][9][10]
Caption: Tautomeric equilibrium of 5-Hydroxypyrimidine-2-carbonitrile.
Synthesis Methodologies
The synthesis of 5-Hydroxypyrimidine-2-carbonitrile can be approached through several strategies common in heterocyclic chemistry, including multicomponent condensations and cyclization reactions.[4] A robust and widely applicable method for introducing a cyano group at the 2-position of a pyrimidine ring involves the nucleophilic displacement of a suitable leaving group by a cyanide salt.[11][12]
Exemplary Synthesis Workflow: Sulfone Displacement
This protocol is a representative example based on established methodologies for the synthesis of 2-cyanopyrimidines.[11][12] It involves the activation of the 2-position via a methylthioether, subsequent oxidation to a methylsulfone (a superior leaving group), and final displacement with cyanide.
Caption: Workflow for the synthesis of 5-Hydroxypyrimidine-2-carbonitrile.
Detailed Experimental Protocol (Exemplary)
Step 1: Oxidation of 5-Hydroxy-2-(methylthio)pyrimidine to 5-Hydroxy-2-(methylsulfonyl)pyrimidine
-
Dissolve 5-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess ensures complete conversion of the thioether to the sulfone.[11]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfone intermediate.
Step 2: Cyanation to 5-Hydroxypyrimidine-2-carbonitrile
-
Dissolve the crude 5-hydroxy-2-(methylsulfonyl)pyrimidine intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add potassium cyanide (KCN) or sodium cyanide (NaCN) (approx. 1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The displacement of the sulfinate group is typically efficient under these conditions.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution carefully with dilute HCl to a pH of ~5-6 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5-Hydroxypyrimidine-2-carbonitrile.
Spectroscopic Characterization (Predictive Analysis)
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Comments |
| ¹H NMR | Pyrimidine H-4/H-6 | δ 8.5 - 8.9 ppm (singlets) | The two protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded. Data from a related compound, 5-benzyloxy-2-cyanopyrimidine, shows these protons at δ 8.79 ppm.[13] |
| Hydroxyl O-H | δ 9.0 - 11.0 ppm (broad singlet) | The hydroxyl proton is acidic and its signal is typically broad and variable, depending on solvent and concentration. | |
| ¹³C NMR | C2 (C-CN) | δ 155 - 160 ppm | The carbon attached to two ring nitrogens and the cyano group will be significantly downfield. |
| C4 / C6 | δ 158 - 165 ppm | These carbons are adjacent to ring nitrogens and are highly deshielded. | |
| C5 (C-OH) | δ 140 - 150 ppm | The carbon bearing the hydroxyl group. | |
| C≡N (Nitrile) | δ 115 - 120 ppm | The nitrile carbon typically appears in this region. 2,4-diaminopyrimidine-5-carbonitrile shows its nitrile carbon at δ 117.0 ppm.[15] | |
| IR Spectroscopy | O-H stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic of the hydroxyl group. |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ (sharp, weak) | Aromatic C-H vibrations.[17] | |
| C≡N stretch (nitrile) | 2220 - 2240 cm⁻¹ (sharp, strong) | This is a highly characteristic and easily identifiable peak for the nitrile functional group.[14] | |
| C=N, C=C stretch | 1550 - 1650 cm⁻¹ (multiple bands) | Vibrations from the pyrimidine ring structure, located in the fingerprint region.[16] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 121.03 | Corresponding to the molecular formula C₅H₃N₃O.[18] |
Chemical Reactivity and Derivatization
The dual functionality of 5-Hydroxypyrimidine-2-carbonitrile provides multiple handles for chemical modification, making it a valuable intermediate for building molecular complexity.
Caption: Key reaction sites on 5-Hydroxypyrimidine-2-carbonitrile.
-
Reactions at the 5-Hydroxyl Group : The hydroxyl group can readily undergo O-alkylation or O-acylation reactions.[5] This allows for the introduction of various side chains, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.
-
Reactions at the 2-Cyano Group : The nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid, as demonstrated in the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid.[4][13] It can also react with other nucleophiles, such as sodium azide, to form tetrazole rings, another important pharmacophore.
-
Reactions on the Pyrimidine Ring : While the ring is generally deactivated towards electrophiles, the π-deficient nature facilitates nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the 4- or 6-positions.[2]
Applications in Research and Drug Development
The unique chemical properties of 5-Hydroxypyrimidine-2-carbonitrile make it a compound of significant interest for drug discovery professionals.
-
Anticancer Activity : Pyrimidine-5-carbonitrile derivatives have been extensively designed and synthesized as potent anticancer agents.[19][20] Many of these compounds function as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to existing therapies.[4][19] The cyano group often plays a crucial role by forming key hydrogen bonds within the ATP-binding pocket of the kinase.[4]
-
Anti-inflammatory Potential : Related structures have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory pathway.[4][21] This suggests that derivatives of 5-Hydroxypyrimidine-2-carbonitrile could be developed as novel anti-inflammatory drugs.
-
Antimicrobial Properties : The pyrimidine core is present in many antimicrobial agents, and some derivatives of 5-Hydroxypyrimidine-2-carbonitrile have demonstrated effectiveness against various bacterial strains.[4]
-
Molecular Hybridization : It serves as an excellent scaffold for molecular hybridization, where it is combined with other pharmacophores like coumarin or thiazole.[4] This strategy aims to create multi-target agents with enhanced therapeutic efficacy and a reduced potential for drug resistance.
Conclusion
5-Hydroxypyrimidine-2-carbonitrile is a multifaceted heterocyclic compound with a rich chemical profile. Its distinct electronic properties, governed by the π-deficient pyrimidine ring and its functional groups, lead to predictable reactivity at the hydroxyl and cyano moieties. This predictable reactivity, combined with its role as a privileged scaffold in biologically active molecules, establishes it as a cornerstone intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical behavior is essential for researchers aiming to leverage its potential in the fields of medicinal chemistry, drug discovery, and materials science.
References
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert. Retrieved from [Link]
-
Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes. Retrieved from [Link]
-
Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Slesarev, V. I., & Popov, A. S. (2000). Tautomerism of 5-Acyl Derivatives of Hydroxypyrimidines and Formation of H-bonded Complexes with Solvents. Russian Journal of General Chemistry. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]
- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (2014). Google Patents.
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Retrieved from [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 373-382. Retrieved from [Link]
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2015). PubMed. Retrieved from [Link]
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (2015). ACS Publications. Retrieved from [Link]
-
1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
5-hydroxypyrimidine-2-carbonitrile (C5H3N3O). (n.d.). PubChemLite. Retrieved from [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). PubMed. Retrieved from [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). MDPI. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Publishing. Retrieved from [Link]
-
INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). Journal of Indian Research. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Buy 5-Hydroxypyrimidine-2-carbonitrile | 345642-86-6 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. scialert.net [scialert.net]
- 7. benchchem.com [benchchem.com]
- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 9. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 18. PubChemLite - 5-hydroxypyrimidine-2-carbonitrile (C5H3N3O) [pubchemlite.lcsb.uni.lu]
- 19. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
